2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
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Description
2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and ionic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a therapeutic effect .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse target interactions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-[[1-(2-methylpropanoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15(2)20(25)22-12-10-16(11-13-22)14-23-19(24)9-8-18(21-23)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENTUWVFQSLVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.